molecular formula C10H19N3O3 B1531222 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 915369-54-9

2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B1531222
CAS No.: 915369-54-9
M. Wt: 229.28 g/mol
InChI Key: UTZMWKXSRLACMA-UHFFFAOYSA-N
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Description

“2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a chemical compound with the CAS number 915369-54-9 . It has a molecular weight of 229.28 and a molecular formula of C10H19N3O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to an ethan-1-ol group and a diethoxyethyl group . The triazole ring contains two carbon atoms, three nitrogen atoms, and is a five-membered ring. The diethoxyethyl group contains two ethoxy groups attached to an ethyl group.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.28 and a molecular formula of C10H19N3O3 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .

Scientific Research Applications

Antifungal Activity

Compounds structurally similar to 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, specifically triazole derivatives, have been synthesized and evaluated for their antifungal activities. These derivatives have shown moderate to potent in vitro antifungal activity against Candida albicans and other Candida species, indicating potential applications in the development of antifungal agents (Massa et al., 1992).

Luminescent Materials

Quinoline-triazoles, which share a common triazole motif with the compound , have been synthesized and studied for their hydrogen-bonding interactions and luminescent properties. These materials exhibit blue-green emission in solution and are thermally stable up to about 200 °C, making them suitable for use in optical and electronic materials (Bai, Young, & Hor, 2017).

Covalent Organic Frameworks (COFs)

Research has expanded into the development of covalent organic frameworks utilizing hydrazone linkages, demonstrating the versatility of incorporating triazole and similar functionalities into porous materials. These COFs are highly crystalline, exhibit excellent chemical and thermal stability, and are permanently porous, suggesting applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Catalytic Applications

Half-sandwich Ruthenium(II) complexes based on 1,2,3-triazole ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation reactions. These findings illustrate the potential of triazole-containing compounds in catalysis, particularly in the efficient transformation of organic substrates (Saleem et al., 2013).

Antimicrobial Activity

Synthesis efforts have yielded novel triazole derivatives with significant antimicrobial properties. These compounds, including those structurally related to this compound, have been synthesized and shown to possess activity against a range of microbial pathogens, highlighting their potential in developing new antimicrobial agents (Nagamani et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Properties

IUPAC Name

2-[1-(2,2-diethoxyethyl)triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-3-15-10(16-4-2)8-13-7-9(5-6-14)11-12-13/h7,10,14H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMWKXSRLACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)CCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Reactant of Route 2
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Reactant of Route 3
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Reactant of Route 4
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Reactant of Route 5
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Reactant of Route 6
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

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